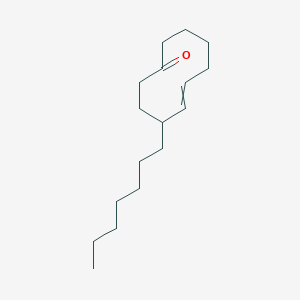
4-Heptylcyclodec-5-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptylcyclodec-5-EN-1-one is an organic compound characterized by a cyclodecane ring with a heptyl side chain and a double bond at the 5th position. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptylcyclodec-5-EN-1-one typically involves the cyclization of a suitable linear precursor. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclodecane ring. The heptyl side chain can be introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the cyclization and alkylation processes. The reaction conditions often include elevated temperatures and pressures to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions: 4-Heptylcyclodec-5-EN-1-one can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated cyclodecane derivatives using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the ring using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas (H2), Pd/C
Substitution: Br2, Cl2
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated cyclodecane derivatives
Substitution: Halogenated cyclodecane derivatives
Scientific Research Applications
4-Heptylcyclodec-5-EN-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Heptylcyclodec-5-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclodecane: A saturated analog without the double bond and heptyl side chain.
Cyclodecene: A similar compound with a double bond but without the heptyl side chain.
Heptylcyclohexane: A smaller ring analog with a heptyl side chain.
Uniqueness: 4-Heptylcyclodec-5-EN-1-one is unique due to its specific combination of a cyclodecane ring, a double bond, and a heptyl side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
88298-22-0 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
4-heptylcyclodec-5-en-1-one |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-8-11-16-12-9-6-7-10-13-17(18)15-14-16/h9,12,16H,2-8,10-11,13-15H2,1H3 |
InChI Key |
VLHAOQLOHKKELJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(=O)CCCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















